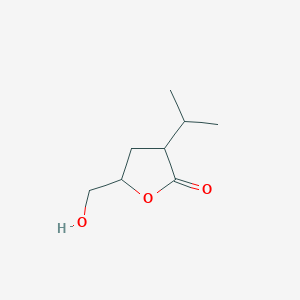

5-(hydroxymethyl)-3-isopropyldihydro-2(3H)-furanone

Description

5-(Hydroxymethyl)-3-isopropyldihydro-2(3H)-furanone is a substituted γ-lactone featuring a hydroxymethyl group at position 5 and an isopropyl group at position 2. Its core structure consists of a five-membered lactone ring with two stereocenters, influencing its physicochemical and biological properties.

Structure

3D Structure

Propriétés

IUPAC Name |

5-(hydroxymethyl)-3-propan-2-yloxolan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-5(2)7-3-6(4-9)11-8(7)10/h5-7,9H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOXOWUYKYNZELJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CC(OC1=O)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(hydroxymethyl)-3-isopropyldihydro-2(3H)-furanone can be achieved through several synthetic routes. One common method involves the reaction of dihydrofuran with appropriate reagents to introduce the hydroxymethyl and isopropyl groups. The reaction conditions typically include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical processes. These processes often utilize continuous flow reactors and advanced catalytic systems to achieve high yields and purity of the compound. The optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for efficient industrial production.

Analyse Des Réactions Chimiques

Types of Reactions

5-(hydroxymethyl)-3-isopropyldihydro-2(3H)-furanone undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Substitution: The furan ring can undergo substitution reactions with different reagents to introduce new functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reactions are typically carried out under acidic or basic conditions.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often in anhydrous solvents.

Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, depending on the desired functional group to be introduced.

Major Products Formed

The major products formed from these reactions include aldehydes, carboxylic acids, alcohols, and substituted furan derivatives. The specific products depend on the reagents and reaction conditions used.

Applications De Recherche Scientifique

Synthesis and Industrial Production

5-(Hydroxymethyl)-3-isopropyldihydro-2(3H)-furanone can be synthesized through various methods, typically involving the reaction of dihydrofuran with specific reagents to introduce the hydroxymethyl and isopropyl groups. The optimization of reaction parameters such as temperature and pressure is crucial for achieving high yields in industrial settings.

Chemistry

This compound serves as a building block for synthesizing complex organic molecules. Its unique structure allows for various chemical reactions, including oxidation, reduction, and substitution, which can lead to the formation of new derivatives with potential applications.

Biology

Research indicates that this compound exhibits antimicrobial and antioxidant properties. Studies have shown that it can scavenge free radicals, thereby protecting cells from oxidative stress. This property makes it a candidate for formulations aimed at preventing cellular damage.

Medicine

The compound is being investigated for its potential therapeutic applications , particularly in drug development. Preliminary studies suggest that it may inhibit specific enzymes involved in metabolic pathways, which could influence lipid metabolism and inflammation.

Industry

In industrial applications, this compound is utilized in the production of flavors and fragrances , as well as other industrial chemicals. Its unique chemical properties make it suitable for use in various formulations.

Case Studies

- Antioxidant Studies : A study published in the Journal of Agricultural and Food Chemistry demonstrated significant antioxidant activity in furanone derivatives, suggesting their utility in oxidative damage prevention formulations.

- Anti-inflammatory Potential : Research indicated that furanone compounds can modulate inflammatory responses. In vitro studies showed reduced pro-inflammatory cytokine levels when treated with this compound.

- Cytotoxicity in Cancer Cells : In vitro assays revealed cytotoxic effects against breast and colon cancer cell lines, with mechanisms involving apoptosis induction through caspase activation.

Mécanisme D'action

The mechanism of action of 5-(hydroxymethyl)-3-isopropyldihydro-2(3H)-furanone involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The isopropyl group may also contribute to the compound’s overall hydrophobicity and binding affinity to target sites.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The structural and functional uniqueness of 5-(hydroxymethyl)-3-isopropyldihydro-2(3H)-furanone is highlighted through comparisons with other dihydro-2(3H)-furanones (Table 1).

Table 1: Comparative Analysis of Dihydro-2(3H)-furanone Derivatives

*Calculated based on molecular formula.

Structural and Functional Differences

- Polarity and Solubility: The hydroxymethyl group in this compound increases polarity compared to alkyl-substituted analogs like 5-ethyl or 5-hexyl derivatives. This may enhance its solubility in aqueous media, as seen in similar hydroxymethyl-containing lactones (e.g., (R)-5-hydroxymethyldihydrofuran-2-one, ).

- This contrasts with smaller substituents (e.g., methyl in ) or linear alkyl chains (e.g., hexyl in ).

Activité Biologique

5-(Hydroxymethyl)-3-isopropyldihydro-2(3H)-furanone, also known by its CAS number 61837-28-3, is a compound of significant interest in the fields of chemistry and biology due to its unique structural features and potential biological activities. This article explores its biological activity through various studies, highlighting its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound has a molecular formula of and features a furanone ring that contributes to its reactivity and biological properties. The presence of hydroxymethyl and isopropyl groups enhances its potential interactions with biological targets.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : The furanone moiety is known for its ability to scavenge free radicals, which can protect cells from oxidative stress. This property is crucial in preventing cellular damage associated with various diseases.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially impacting processes such as lipid metabolism and inflammation.

- Cell Signaling Modulation : The compound may interact with cellular signaling pathways, influencing gene expression and protein synthesis, which could lead to therapeutic effects in conditions like cancer or metabolic disorders.

Case Studies

- Antioxidant Studies : A study published in the Journal of Agricultural and Food Chemistry demonstrated that furanone derivatives exhibit significant antioxidant activity, reducing oxidative stress markers in vitro. This suggests that this compound could be beneficial in formulations aimed at oxidative damage prevention.

- Anti-inflammatory Potential : Research indicated that compounds containing furanone structures can modulate inflammatory responses. In a controlled study, treatment with this compound reduced pro-inflammatory cytokine levels in macrophage cultures, suggesting a potential role in managing inflammatory diseases.

- Cytotoxicity in Cancer Cells : In vitro assays have shown that this compound exhibits cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve apoptosis induction through the activation of caspases, which are critical for programmed cell death.

Data Table: Summary of Biological Activities

Q & A

Q. What synthetic methodologies are effective for producing 5-(hydroxymethyl)-3-isopropyldihydro-2(3H)-furanone, and how can reaction parameters be optimized?

- Methodological Answer : Synthesis typically involves aldol condensation or cyclization of hydroxymethyl and isopropyl precursors. For example, furanone derivatives are often synthesized via base-catalyzed cyclization in ethanol or methanol at 50–100°C . Optimization should focus on:

- Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance cyclization efficiency.

- Catalysts : Use of Lewis acids (e.g., BF₃·Et₂O) to stabilize intermediates.

- Temperature control : Gradual heating to avoid side reactions like ring-opening.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization to isolate the product.

- Key Data : Typical yields range from 40–70%, with purity confirmed by HPLC (>95%) .

Q. Which analytical techniques are most reliable for structural confirmation and purity assessment of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR to identify hydroxymethyl (-CH₂OH, δ ~3.5–4.0 ppm) and isopropyl (δ ~1.0–1.5 ppm) groups .

- IR Spectroscopy : Confirm lactone C=O stretch (~1750 cm⁻¹) and hydroxyl O-H stretch (~3400 cm⁻¹).

- Mass Spectrometry (HRMS) : Verify molecular ion peak (e.g., m/z 350.45 for C₂₀H₃₀O₅) .

- X-ray Crystallography : Resolve stereochemistry for enantiopure samples (if crystals are obtainable).

Q. How should researchers ensure the stability of this compound during storage and experiments?

- Methodological Answer :

- Storage : Store in amber vials at –20°C under inert gas (N₂/Ar) to prevent hydrolysis or oxidation .

- Handling : Use anhydrous solvents (e.g., THF, DCM) in reactions to avoid water-induced degradation.

- Stability Assays : Monitor degradation via TLC or HPLC under varying pH (4–9) and temperatures (25–60°C) .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity and thermal degradation pathways of this compound?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to study bond dissociation energies (e.g., C5-C6 bond energy ~372 kJ/mol) .

- HOMO-LUMO Analysis : Use software like Chemissian to compute band gaps (e.g., ΔE ~5.2 eV) and identify electron-rich sites for electrophilic attacks .

- Thermogravimetric Analysis (TGA) : Correlate computational predictions with experimental mass loss profiles at 100–300°C .

Q. What experimental designs are suitable for evaluating the biological activity of this compound?

- Methodological Answer :

- Antimicrobial Assays : Use broth microdilution (CLSI guidelines) against Pseudomonas aeruginosa and Staphylococcus aureus. Test concentrations from 1–256 µg/mL, with MIC/MBC endpoints .

- Enzyme Inhibition : Screen against cyclooxygenase-2 (COX-2) or acetylcholinesterase using spectrophotometric assays (e.g., Ellman’s method).

- Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to determine IC₅₀ values .

Q. How does stereochemistry influence the physicochemical and biological properties of this compound?

- Methodological Answer :

- Chiral Resolution : Use preparative HPLC with a chiral column (e.g., Chiralpak AD-H) and hexane/isopropanol mobile phase .

- Property Comparison : Compare logP (octanol/water) and solubility of enantiomers.

- Bioactivity Correlation : Test enantiomers in bioassays; e.g., (R)-isomer may show 10-fold higher antimicrobial activity than (S)-isomer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.